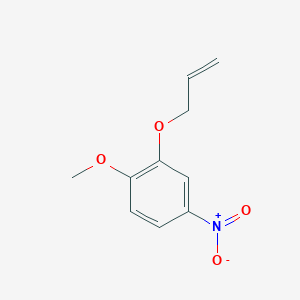

3-Allyloxy-4-methoxynitrobenzene

Beschreibung

Historical Context and Significance of Nitroaromatic Ethers in Chemical Research

Nitroaromatic compounds have been central to the development of modern organic chemistry since the synthesis of nitrobenzene (B124822). researchgate.net These compounds, characterized by one or more nitro groups (-NO2) attached to an aromatic ring, are largely synthetic and have found widespread use as precursors for dyes, polymers, and pharmaceuticals. nih.govnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making nitroaromatic compounds resistant to oxidative degradation but susceptible to other transformations. nih.govmdpi.com

Aromatic ethers, compounds containing an oxygen atom connected to an aryl group and another alkyl or aryl group, are also of great historical and practical importance. nih.gov The Williamson ether synthesis, developed in 1850, provided a general method for their preparation and was crucial in understanding their structure. wikipedia.org The combination of a nitro group and an ether linkage on an aromatic ring creates a nitroaromatic ether, a class of compounds that serves as valuable intermediates. The nitro group's electronic influence can be harnessed to direct further functionalization of the aromatic ring, while the ether linkage provides a stable yet potentially cleavable handle for molecular elaboration. These compounds are key building blocks in the synthesis of a wide array of more complex molecules. researchgate.net

Strategic Importance of Allyl and Methoxy (B1213986) Functional Groups in Chemical Scaffolds

The allyl and methoxy groups are frequently incorporated into molecular designs for their distinct and valuable chemical properties.

The allyl group , with its CH2=CH-CH2- structure, is a versatile functional handle in organic synthesis. wikipedia.org Its double bond can participate in a wide range of reactions, including additions and oxidations. wikipedia.org Furthermore, the allylic position is reactive and can be a site for substitution reactions. curlyarrows.com The allyl group is often used as a protecting group for alcohols and amines because it is stable under many conditions but can be selectively removed when needed. fiveable.meorganic-chemistry.org It is also a key participant in important carbon-carbon bond-forming reactions, such as the Tsuji-Trost reaction and the Claisen rearrangement. numberanalytics.comwikipedia.org

The methoxy group (-OCH3) is an ether functional group that consists of a methyl group bonded to an oxygen atom. ontosight.aiwikipedia.org It is prevalent in many natural products and pharmaceuticals. ontosight.ai On a benzene (B151609) ring, the methoxy group acts as an electron-donating group at the para position, influencing the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org While generally stable, the methoxy group can be cleaved to reveal a hydroxyl group, providing another point for molecular modification. acs.org Its presence can also impact the physical properties of a molecule, such as its conformation and lipophilicity. ontosight.ai

Molecular Architecture and Foundational Reactivity Hypotheses for 3-Allyloxy-4-methoxynitrobenzene

The molecular structure of this compound brings together the aforementioned functional groups onto a single benzene ring, setting the stage for a unique reactivity profile.

Physicochemical Properties:

Below is a table summarizing key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H11NO4 | lookchem.comvenkatasailifesciences.com |

| Molecular Weight | 209.2 g/mol | venkatasailifesciences.com |

| CAS Number | 142072-71-7 | lookchem.comvenkatasailifesciences.com |

| LogP | 2.69140 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

Synthesis Hypothesis:

A primary and logical synthetic route to this compound is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This well-established reaction would involve the deprotonation of the phenolic hydroxyl group of a suitable precursor, followed by nucleophilic substitution with an allyl halide. libretexts.org The most likely precursor for this synthesis is 3-hydroxy-4-methoxynitrobenzene (also known as 5-nitroguaiacol). nist.gov The reaction would proceed by treating 3-hydroxy-4-methoxynitrobenzene with a base to form the corresponding phenoxide, which would then react with a compound like allyl bromide to form the target ether.

Reactivity Hypotheses:

The arrangement of the functional groups in this compound suggests several potential avenues for chemical reactivity:

Claisen Rearrangement: As an allyl aryl ether, the most anticipated reaction is the thermal or Lewis acid-catalyzed Claisen rearrangement . wikipedia.orgorganic-chemistry.org Upon heating, a ontosight.aiontosight.ai-sigmatropic rearrangement is expected to occur, where the allyl group migrates from the ether oxygen to the ortho position of the benzene ring, forming a C-C bond. libretexts.orglibretexts.orgbyjus.com This would initially yield a non-aromatic intermediate that would then tautomerize to the more stable aromatic phenol (B47542).

Reactions of the Nitro Group: The nitro group can be readily reduced to an amine, providing a gateway to a wide variety of aniline (B41778) derivatives. This transformation is a fundamental step in many synthetic sequences.

Electrophilic Aromatic Substitution: The electron-donating methoxy group and the electron-withdrawing nitro group will direct any further electrophilic substitution reactions on the aromatic ring. The positions open for substitution will be influenced by the combined directing effects of the existing substituents.

Allyl Group Modifications: The double bond of the allyl group is susceptible to a range of reactions, including hydrogenation, halogenation, and epoxidation, allowing for further functionalization of this part of the molecule.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-4-nitro-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWDRFBEJZBPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142072-71-7 | |

| Record name | 1-Methoxy-4-nitro-2-(2-propen-1-yloxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6N2E6LBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Studies of 3 Allyloxy 4 Methoxynitrobenzene

Transformations of the Nitro Group

The nitroaromatic group is a versatile functional handle, readily undergoing reduction to an amino group, which is a cornerstone transformation in the synthesis of anilines and their derivatives. These anilines are valuable intermediates for pharmaceuticals, dyes, and other specialty chemicals.

Chemoselective Reduction of the Nitro Moiety to Amino Derivatives

The conversion of 3-Allyloxy-4-methoxynitrobenzene to its corresponding aniline (B41778), 3-allyloxy-4-methoxyaniline, is a documented transformation. This indicates that the nitro group can be selectively reduced without affecting the allyl ether or the methoxy (B1213986) group. The resulting 3-allyloxy-4-methoxyaniline is noted as a downstream product from the parent nitro compound. lookchem.com

This chemoselectivity is crucial as the allyl group is susceptible to reduction under certain catalytic hydrogenation conditions. Therefore, the choice of reagents and reaction conditions is paramount to achieving the desired amino derivative while preserving the integrity of the allyl ether.

Catalytic Hydrogenation and Transfer Hydrogenation Strategies

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. Common catalysts include palladium, platinum, or nickel on a carbon support (Pd/C, Pt/C, Ni/C), using molecular hydrogen (H₂) as the reductant. While specific studies detailing the catalytic hydrogenation of this compound are not prevalent in the surveyed literature, the reduction of structurally similar compounds is well-documented. For instance, the hydrogenation of other nitroarenes to their corresponding anilines is a high-yielding and clean reaction. rsc.org

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, employing hydrogen donors such as formic acid, ammonium (B1175870) formate (B1220265), or cyclohexene (B86901) in the presence of a catalyst. nih.gov These methods are often milder and can sometimes offer improved chemoselectivity. For example, Pd/C in the presence of ammonium formate is a common system for such transformations. nih.gov

A related compound, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, has been successfully reduced to the corresponding aniline using zinc dust and ammonium chloride in ethanol. mdpi.com This method, a type of dissolving metal reduction, provides a non-catalytic alternative that is effective at reducing the nitro group while leaving the allyl groups intact. Similarly, the reduction of 3-bromo-4-methoxynitrobenzene has been achieved using sodium sulfide (B99878) (Na₂S), highlighting another viable reductive pathway. google.com

Table 1: Common Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Solvent | Notes |

|---|---|---|---|

| Pd/C | H₂ gas, Ammonium formate | Ethanol, Methanol (B129727), Ethyl acetate | Widely used, highly efficient. |

| PtO₂ (Adams' catalyst) | H₂ gas | Acetic acid, Ethanol | Powerful catalyst, may risk reducing the allyl group. |

| Raney Nickel | H₂ gas | Ethanol | Cost-effective, but may require higher pressures/temperatures. |

| Zinc (Zn) / NH₄Cl | - | Ethanol/Water | A classical, non-catalytic method. mdpi.com |

Reductive Amination Pathways

Reductive amination is a powerful one-pot reaction that combines the reduction of a nitro group to an amine with its subsequent reaction with a carbonyl compound (an aldehyde or ketone) to form a new secondary or tertiary amine. frontiersin.org This process typically involves a metal catalyst and a hydrogen source. nih.gov

While this is a common strategy for the synthesis of N-substituted anilines, specific examples detailing the direct reductive amination of this compound with a carbonyl compound were not identified in the reviewed literature. However, the general applicability of this method to a wide range of nitroarenes suggests its potential feasibility. researchgate.netorganic-chemistry.org The choice of catalyst and reaction conditions would be critical to ensure the initial nitro reduction occurs efficiently and that the subsequent imine reduction proceeds without affecting the allyl ether moiety.

Reactions Involving the Allyl Ether Moiety

The allyl group in this compound contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Reactions to the Alkene

The alkene of the allyl group can undergo various electrophilic addition reactions. Common examples include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of water in the presence of an acid catalyst).

For instance, the reaction with bromine (Br₂) would be expected to yield a dibromo-propane derivative. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by a bromide ion.

Table 2: Potential Electrophilic Addition Reactions

| Reagent | Expected Product Structure | Reaction Type |

|---|---|---|

| Br₂ | 3-(2,3-Dibromopropoxy)-4-methoxynitrobenzene | Halogenation |

| HBr | 3-(2-Bromopropoxy)-4-methoxynitrobenzene (Markovnikov) or 3-(3-Bromopropoxy)-4-methoxynitrobenzene (Anti-Markovnikov, with peroxides) | Hydrohalogenation |

It is important to note that while these reactions are fundamental transformations of alkenes, specific studies documenting these electrophilic additions on this compound were not found in the performed search. The presence of the electron-withdrawing nitro group on the aromatic ring is unlikely to significantly influence the reactivity of the distant allyl group in these ionic reactions.

Radical Functionalization of the Alkene

The double bond of the allyl group is also a potential site for radical reactions. Radical additions across the double bond can be initiated by radical initiators (like AIBN or benzoyl peroxide) or by photoredox catalysis. These reactions can be used to install a wide variety of functional groups.

For example, the anti-Markovnikov addition of HBr, initiated by peroxides, proceeds via a radical mechanism to give the terminal bromide. Other radical reactions could include the addition of thiols (thiol-ene reaction) or the initiation of polymerization.

Despite the broad utility of radical functionalization of alkenes in modern organic synthesis, specific examples of such reactions being performed on this compound have not been detailed in the surveyed scientific literature. The general principles of radical chemistry suggest that this compound could be a substrate for such transformations, but experimental validation is not yet published.

Pericyclic Reactions: Claisen Rearrangements of Allyl Aryl Ethers

The Claisen rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allyl phenols. organic-chemistry.orgmasterorganicchemistry.com This thermally induced reaction proceeds through a concerted mechanism, often involving a chair-like transition state, to afford a non-aromatic intermediate which then tautomerizes to the phenolic product, driven by the restoration of aromaticity. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, this rearrangement would be expected to yield 2-allyl-4-methoxy-5-nitrophenol.

The regioselectivity of the Claisen rearrangement is a key consideration. When the ortho positions are unsubstituted, the allyl group migrates to one of these positions. If both ortho positions are blocked, the reaction can still occur, but it involves a subsequent Cope rearrangement, leading to migration of the allyl group to the para position. organic-chemistry.org In the case of this compound, the C2 and C6 positions are available for the initial organic-chemistry.orgorganic-chemistry.org-sigmatropic shift.

Heating allyl phenyl ethers typically initiates the Claisen rearrangement. masterorganicchemistry.com For instance, heating allyl ether 2 and diphenyl ether at 210°C under a nitrogen atmosphere has been shown to produce the rearranged product in 65% yield after recrystallization. It is important to note that the reaction conditions can influence the efficiency and outcome of the rearrangement.

A related transformation is the Johnson-Claisen orthoester rearrangement, which involves reacting an allylic alcohol with an excess of a trialkyl orthoacetate in the presence of a weak acid. masterorganicchemistry.com This variation leads to the formation of a γ,δ-unsaturated ester. While not a direct rearrangement of this compound itself, it highlights the versatility of Claisen-type reactions in organic synthesis.

The table below summarizes a typical Claisen rearrangement reaction.

| Starting Material | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Allyl Phenyl Ether | 2-Allylphenol (B1664045) | Heating | Varies |

Cross-Coupling Reactions (e.g., Heck-type reactions involving the alkene)

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide or triflate and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis, allowing for the formation of substituted alkenes with high stereoselectivity, typically favoring the trans product. organic-chemistry.org The reaction generally proceeds in the presence of a base and a palladium catalyst. wikipedia.org

In the context of this compound, the alkene functionality of the allyl group can participate in Heck-type reactions. This would involve reacting the compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is versatile, with a broad range of coupling partners being amenable to the Heck reaction under optimized conditions. organic-chemistry.org

The catalytic cycle of the Heck reaction typically involves a Pd(0)/Pd(II) cycle. wikipedia.org The catalyst and reaction conditions have been extensively developed, with advancements including the use of phosphine (B1218219) ligands to facilitate the reaction and the development of phosphine-free systems. wikipedia.orgorganic-chemistry.org For instance, the use of ionic liquids can promote the Heck reaction in the absence of a phosphorus ligand. wikipedia.org

The table below provides a general overview of the components of a Heck reaction.

| Component | Role | Example |

|---|---|---|

| Unsaturated Halide/Triflate | Electrophile | Aryl bromide, Vinyl iodide |

| Alkene | Nucleophile | Styrene, Ethyl acrylate |

| Palladium Catalyst | Catalyst | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) |

| Base | Neutralize HX byproduct | Triethylamine, Potassium carbonate |

Reactivity of the Aromatic Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. libretexts.orguci.edu Substituents are classified as either activating or deactivating, and as ortho, para-directing or meta-directing. msu.edulibretexts.org

In this compound, the aromatic ring is trisubstituted with an allyloxy group, a methoxy group, and a nitro group. To predict the EAS pattern, we must consider the directing effects of each substituent:

Allyloxy and Methoxy Groups (-OR): These are activating groups and are strongly ortho, para-directing due to their ability to donate electron density to the ring through resonance. libretexts.orguci.edu

Nitro Group (-NO2): This is a strongly deactivating group and is meta-directing. libretexts.orguci.edu

The table below summarizes the directing effects of the substituents on this compound.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Allyloxy | 3 | Activating | Ortho, Para |

| Methoxy | 4 | Activating | Ortho, Para |

| Nitro | 1 | Deactivating | Meta |

Considering the positions of the existing groups, the potential sites for electrophilic attack are C2, C5, and C6. The C2 position is ortho to the allyloxy group and meta to the nitro group. The C5 position is ortho to the methoxy group and meta to the nitro group. The C6 position is para to the methoxy group and ortho to the nitro group. The combined directing effects would likely favor substitution at the C2 and C5 positions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.comlibretexts.org Unlike EAS, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring, particularly those positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

The presence of the strongly electron-withdrawing nitro group in this compound makes the aromatic ring susceptible to nucleophilic attack. However, for a successful SNAr reaction to occur, a good leaving group must be present on the ring, typically a halide. chemistrysteps.com In the parent compound, there is no such leaving group.

If a halogen were introduced to the ring, for example at the C2 or C6 position, an SNAr reaction could potentially take place. The nitro group at the C1 position would be ortho or para to this hypothetical leaving group, thus activating it towards nucleophilic attack. The reaction would proceed via an addition-elimination mechanism, where the nucleophile adds to the ring to form the Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

A significant limitation for SNAr on this molecule is the presence of the electron-donating allyloxy and methoxy groups. These groups increase the electron density of the ring, which disfavors nucleophilic attack. Therefore, even with a leaving group present, the reaction may require harsh conditions or may not proceed at all.

The table below outlines the requirements for a successful SNAr reaction.

| Requirement | Role | Example in Context |

|---|---|---|

| Strong Electron-Withdrawing Group | Stabilize Meisenheimer complex | Nitro group at C1 |

| Good Leaving Group | Displaced by nucleophile | Hypothetical halogen at C2 or C6 |

| Strong Nucleophile | Attacks the aromatic ring | Hydroxide, Alkoxide, Amine |

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.orgnih.gov These reactions are highly efficient as they allow for the rapid construction of complex molecules from simple precursors, reducing the number of synthetic steps and purification procedures. nih.gov

Given the functionalities present in this compound, it could potentially serve as a building block in various MCRs. The nitro group, after reduction to an amine, could participate in classic MCRs such as the Ugi or Passerini reactions. nih.gov The Ugi reaction, for instance, is a four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov

Cascade transformations, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. A potential cascade reaction involving this compound could be initiated by the Claisen rearrangement. The resulting 2-allyl-4-methoxy-5-nitrophenol possesses a reactive phenol (B47542) and an allyl group, which could undergo further transformations in a one-pot sequence. For example, the phenolic hydroxyl could participate in a Williamson ether synthesis, and the allyl group could be functionalized via hydroboration-oxidation or epoxidation.

The table below lists some well-known MCRs and their components, illustrating how a derivative of this compound (with the nitro group reduced to an amine) could be incorporated.

| Reaction | Components | Potential Role of Derivative |

|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Amine component |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | Not a direct participant |

| Mannich Reaction | Amine, Carbonyl, Active Methylene Compound | Amine component |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Not a direct participant |

Mechanistic Investigations and Kinetic Analyses

Detailed Reaction Pathway Elucidation for Key Transformations

A significant and well-documented transformation for allyl aryl ethers is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that converts an allyl phenyl ether to an unsaturated carbonyl compound in the aliphatic case, or to an ortho-allyl phenol (B47542) in the aromatic version, followed by rearomatization. organic-chemistry.org For 3-Allyloxy-4-methoxynitrobenzene, this rearrangement is a primary expected reaction pathway under thermal conditions.

The generally accepted mechanism for the aromatic Claisen rearrangement proceeds through a concerted, pericyclic transition state, often depicted as a chair-like conformation. organic-chemistry.org The reaction is initiated by the thermal mobilization of the allyl group. The allyl group migrates from the oxygen atom to the ortho position of the benzene (B151609) ring. This process involves the simultaneous breaking of the oxygen-allyl bond and the formation of a new carbon-carbon bond at the ortho position.

The presence of substituents on the aromatic ring, such as the methoxy (B1213986) and nitro groups in this compound, is expected to influence the electronic distribution and, consequently, the reaction pathway and rate. The electron-donating methoxy group and the electron-withdrawing nitro group can affect the electron density of the aromatic ring, which plays a role in the stability of the transition state.

In cases where both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para-position. organic-chemistry.org For this compound, the primary rearrangement product would be 2-allyl-3-hydroxy-4-methoxynitrobenzene.

Another key transformation is the synthesis of the parent compound itself, which typically involves the nitration of an allyloxy-methoxybenzene precursor or the allylation of a methoxynitrophenol. The nitration of aromatic compounds is a well-understood electrophilic substitution reaction.

Identification and Characterization of Transient Intermediates

The Claisen rearrangement is a concerted reaction, meaning it proceeds through a single transition state without the formation of a distinct intermediate. organic-chemistry.org However, the immediate product of the researchgate.netresearchgate.net-sigmatropic shift is a dienone intermediate, which is not aromatic. This transient intermediate quickly tautomerizes to the more stable aromatic phenol to restore aromaticity. youtube.com

In the context of other reactions, such as potential reductive cyclizations of the nitro group, various transient intermediates could be involved. For instance, the reduction of nitroarenes can proceed through nitroso, hydroxylamino, and amino intermediates. Electrochemical studies on related nitro compounds have provided evidence for such transient species.

Kinetic Modeling and Rate Law Determination for Synthetic Processes

Kinetic studies on the Claisen rearrangement of other allyl aryl ethers have shown that the reaction follows first-order kinetics. The rate constant can be determined by monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods like NMR or chromatography.

The activation parameters, including the enthalpy and entropy of activation, can provide further insight into the transition state. A large negative entropy of activation is characteristic of the highly ordered cyclic transition state of the Claisen rearrangement.

A hypothetical rate law for the Claisen rearrangement of this compound can be expressed as:

Rate = k[this compound]

Where 'k' is the first-order rate constant. The value of 'k' would be influenced by temperature, following the Arrhenius equation, and by the solvent environment.

Table 1: Hypothetical Kinetic Parameters for the Claisen Rearrangement of this compound (Based on Analogous Systems)

| Parameter | Expected Value/Characteristic |

| Reaction Order | First-order |

| Rate Law | Rate = k[this compound] |

| Activation Energy (Ea) | Typically in the range of 80-150 kJ/mol for thermal rearrangements |

| Entropy of Activation (ΔS‡) | Negative, indicating a highly ordered transition state |

| Solvent Effects | Rate can be influenced by solvent polarity and hydrogen bonding ability |

Influence of Catalysis on Reaction Mechanisms

The Claisen rearrangement is traditionally a thermal reaction, but it can be catalyzed by Lewis acids. Catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and often with improved selectivity. Lewis acids, such as boron trichloride (BCl₃) or aluminum chloride (AlCl₃), can coordinate to the ether oxygen, making the O-C bond more labile and facilitating the rearrangement.

The mechanism of the catalyzed Claisen rearrangement involves the formation of a complex between the Lewis acid and the oxygen atom of the allyl ether. This complexation polarizes the C-O bond, making it easier to break and facilitating the migration of the allyl group.

In the context of the synthesis of this compound, the nitration step is typically catalyzed by a strong acid, such as sulfuric acid, which protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Table 2: Potential Catalysts and Their Roles in Transformations of this compound

| Transformation | Catalyst | Role of Catalyst |

| Claisen Rearrangement | Lewis Acids (e.g., AlCl₃, BCl₃) | Coordination to the ether oxygen, lowering the activation energy for rearrangement. |

| Nitration (Synthesis) | Brønsted Acids (e.g., H₂SO₄) | Generation of the nitronium ion (NO₂⁺) electrophile from nitric acid. |

| Reduction of Nitro Group | Transition Metals (e.g., Pd, Pt, Ni) | Catalytic hydrogenation to form the corresponding amine. |

Regioselectivity and Stereoselectivity in Chemical Transformations of 3 Allyloxy 4 Methoxynitrobenzene

Regiochemical Control in Functional Group Interconversions (e.g., Nitro Reduction)

The reduction of the nitro group in polysubstituted aromatic compounds is a fundamental transformation, and its regioselectivity is highly dependent on the electronic environment and the reagents employed. In the case of 3-Allyloxy-4-methoxynitrobenzene, the directing effects of the adjacent alkoxy groups play a crucial role.

It is a well-established principle that in substituted dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. This preference is attributed to the electron-donating nature of the alkoxy group, which can stabilize the transition state leading to the reduction at the ortho position. This principle is applicable to this compound, where the nitro group is ortho to the methoxy (B1213986) group and meta to the allyloxy group.

Various reducing agents can be employed to achieve this selective transformation, with the choice of reagent often influencing the reaction conditions and the chemoselectivity. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-based reductions using reagents such as iron in acidic media or tin(II) chloride. The specific conditions, including solvent, temperature, and pressure, can be optimized to maximize the yield of the desired amino product while minimizing side reactions.

Table 1: Potential Reagents for the Regioselective Reduction of this compound

| Reagent System | General Conditions | Expected Outcome |

| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature | Reduction of the nitro group to an amine. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Selective reduction of the nitro group. |

| SnCl₂·2H₂O | Ethanol, Reflux | Reduction of the nitro group to an amine. |

| Na₂S₂O₄ | Water/Methanol | Mild reduction of the nitro group. |

Stereochemical Outcomes of Pericyclic Reactions and Cycloadditions

The allyl group of this compound can participate in pericyclic reactions, such as sigmatropic rearrangements and cycloadditions, where the stereochemical outcome is often highly controlled.

One of the most relevant pericyclic reactions for this substrate is the Claisen rearrangement , a youtube.comyoutube.com-sigmatropic rearrangement of an allyl phenyl ether. When heated, this compound is expected to undergo a Claisen rearrangement to form 2-allyl-4-methoxy-5-nitrophenol. This reaction proceeds through a concerted, cyclic transition state. The stereochemistry of the starting allyl group can influence the stereochemistry of the product. The reaction typically proceeds through a chair-like transition state to minimize steric interactions, leading to a high degree of stereospecificity. If the ortho position were blocked, a subsequent Cope rearrangement could lead to the para-substituted product.

The alkene of the allyl group can also act as a dienophile in Diels-Alder reactions , a type of [4+2] cycloaddition. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic nature of the substituents on both the diene and the dienophile. The nitro and methoxy groups on the aromatic ring of this compound will influence the electron density of the allylic double bond, thereby directing the regiochemical outcome of the cycloaddition. Generally, "ortho" and "para" products are favored over the "meta" product. The stereochemical outcome (endo vs. exo) is dictated by the Alder endo rule, which states that the dienophile's substituents with pi-electron density prefer to be oriented towards the developing pi-system of the diene in the transition state.

Diastereoselective and Enantioselective Approaches for New Chiral Centers

The transformation of the prochiral allyl group in this compound offers opportunities for the creation of new chiral centers with high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Reactions:

If a chiral center already exists in the molecule or is introduced through a prior reaction, subsequent reactions on the allyl group can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer over another. For instance, epoxidation of the double bond with a reagent like m-CPBA would create two new stereocenters. If the starting material were chiral, the approach of the epoxidizing agent could be directed by the existing chiral center, resulting in a diastereoselective epoxidation.

Enantioselective Reactions:

The use of chiral catalysts or reagents can induce enantioselectivity in reactions at the allyl group. Several powerful asymmetric transformations could be applied:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of the alkene into a vicinal diol with high enantioselectivity. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, leading to the formation of either the (R,R) or (S,S) diol.

Asymmetric Epoxidation: Chiral epoxidation methods, such as the Jacobsen-Katsuki epoxidation, can be employed to convert the alkene into a chiral epoxide with high enantiomeric excess.

Asymmetric Cyclopropanation: The use of chiral catalysts, often based on transition metals like copper or rhodium, can facilitate the enantioselective cyclopropanation of the alkene with a carbene source.

These enantioselective methods provide access to valuable chiral building blocks from the readily available starting material, this compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Allyloxy-4-methoxynitrobenzene. While complete, published experimental spectra for this specific compound are not widely available in the surveyed literature, the expected chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei can be predicted based on its known structure. These predictions are derived from the distinct electronic environments of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic signals for the aromatic, methoxy (B1213986), and allyloxy groups. The three protons on the benzene (B151609) ring will appear as distinct multiplets in the aromatic region, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating ether functionalities. The methoxy group will present as a sharp singlet, while the allyloxy group will exhibit a more complex pattern, including a doublet of triplets for the -OCH₂- protons, and multiplets for the vinylic protons (-CH=CH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the proton data by providing signals for each unique carbon atom in the molecule. The spectrum would display ten distinct signals corresponding to the ten carbon atoms in this compound. The chemical shifts of the aromatic carbons are particularly informative, revealing the substitution pattern on the benzene ring.

2D NMR Techniques: Advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning each proton signal to its corresponding carbon. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group ranges and substituent effects. Experimental values may vary based on solvent and other conditions.

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H | Aromatic | ~7.0 - 8.0 | - |

| Aromatic-C | Aromatic | - | ~110 - 160 |

| -OCH₃ | Methoxy | ~3.9 | ~56 |

| -OCH₂- | Allyloxy | ~4.6 | ~70 |

| -CH= | Allyloxy | ~6.0 | ~132 |

| =CH₂ | Allyloxy | ~5.3 - 5.5 | ~118 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) serves as a powerful technique to confirm the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

Molecular Identity: The compound has a molecular formula of C₁₀H₁₁NO₄. aquigenbio.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. The exact mass of this compound is 209.06880783 Da. aquigenbio.com

Fragmentation Analysis: In a typical electron ionization (EI) mass spectrum, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M⁺) would be observed at m/z 209. The fragmentation pattern would likely involve characteristic losses. Key fragmentation pathways would include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and cleavage of the allyl group. The cleavage of the ether bond could result in a prominent fragment corresponding to the nitrocatechol structure. Analysis of these fragments is crucial for confirming the connectivity of the functional groups.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ | aquigenbio.com |

| Molecular Weight | 209.20 g/mol | aquigenbio.com |

| Exact Mass | 209.06880783 Da | aquigenbio.com |

| Predicted Key Fragments (m/z) | [M-NO₂]⁺, [M-OCH₃]⁺, [M-C₃H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the nitro, ether, and aromatic functionalities. Key absorptions would include asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching of the aryl-alkyl ether and the methoxy group would appear in the fingerprint region, approximately between 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations, as well as the C=C stretching of the allyl group, would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The nitro group also gives rise to a characteristic Raman signal. The C=C double bond of the allyl group is expected to produce a strong and distinct Raman band.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Alkene =C-H | Stretching | 3020 - 3080 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

| Alkene C=C | Stretching | 1640 - 1680 | Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |

| NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

| Aryl-O-C | Asymmetric Stretching | 1200 - 1275 | Strong |

| Alkyl-O-C | Symmetric Stretching | 1000 - 1150 | Medium |

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for verifying the purity of synthesized this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. Commercial suppliers report purities of ≥98% as determined by HPLC, indicating its suitability for this purpose. aquigenbio.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be effective for separating the compound from non-polar impurities or starting materials. The use of a UV detector would be appropriate, given the strong UV absorbance of the nitroaromatic chromophore. This compound is also utilized as a reference standard for analytical method development and validation. nih.gov

Gas Chromatography (GC): Due to its thermal stability and volatility, this compound can also be analyzed by GC, often coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification. The choice of column (e.g., a non-polar or medium-polarity capillary column) would be critical to achieve good resolution from any potential isomers or byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions involving this compound. For instance, its consumption during a reaction has been monitored using a 1:1 mixture of dichloromethane (B109758) and hexane (B92381) as the mobile phase. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. A sample recrystallized from methanol yields a solid with a melting point of 93-94 °C, suggesting it forms a crystalline solid suitable for such analysis. rsc.org However, based on a thorough review of the current scientific literature, no public reports of a single-crystal X-ray structure determination for this compound were found.

Computational and Theoretical Chemistry Studies of 3 Allyloxy 4 Methoxynitrobenzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Allyloxy-4-methoxynitrobenzene, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. By utilizing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can optimize the molecular structure, calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

These calculations also provide a detailed picture of the electronic structure, including the distribution of electron density. This information helps in understanding the molecule's polarity and the nature of its chemical bonds. The molecular electrostatic potential (MEP) can be mapped to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how the molecule will interact with other chemical species.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are instrumental in predicting and interpreting spectroscopic data. DFT calculations can accurately forecast the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. nih.govbris.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the magnetic shielding tensors, which are then converted into chemical shifts. nih.gov These predicted spectra serve as a valuable tool for validating experimentally obtained data and for the structural elucidation of the compound.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Global Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. researchgate.netresearchgate.net These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry provides a powerful lens for exploring the pathways of chemical reactions. For this compound, transition state calculations can be used to elucidate the mechanisms of reactions it might undergo, such as nucleophilic aromatic substitution or Claisen rearrangement of the allyloxy group.

By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer method are used to locate these transition states. The calculated activation energy (the energy difference between the reactants and the transition state) provides critical information about the reaction kinetics, indicating how fast a reaction is likely to proceed. These theoretical calculations are essential for understanding reaction feasibility and for designing synthetic pathways. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations and understand the energetic barriers between them.

MD simulations are also employed to study intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), it is possible to analyze how it interacts with its environment. This includes the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that are crucial for understanding its solubility, aggregation behavior, and interactions with biological targets.

Strategic Applications in Organic Chemistry and Materials Science

Utility as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The true strength of 3-Allyloxy-4-methoxynitrobenzene lies in its capacity to serve as a starting point for the construction of more complex molecular architectures, particularly in the pharmaceutical realm. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for synthesizing targeted bioactive molecules.

A notable example of its application is in the synthesis of dioxino derivatives that function as dopamine (B1211576) agonists. google.com In a patented process, this compound is used as a key intermediate. The synthesis involves the reaction of this compound in dimethyl sulfoxide (B87167) with aqueous sodium hydroxide, leading to the formation of a crucial precursor for the final dioxino structures. google.com These resulting compounds are designed to modulate dopaminergic neurotransmission and have potential therapeutic applications in treating disorders such as schizophrenia, Parkinson's disease, and drug addiction. google.com

Furthermore, this compound has been identified as a process-related impurity and intermediate in the synthesis of Bosutinib, a kinase inhibitor used in the treatment of cancer. synzeal.comchemicea.com Its presence in the synthetic route to such a significant pharmaceutical agent underscores its importance as a chemical intermediate in the production of high-value, complex molecules.

The reactivity of the allyloxy group is of particular interest. For instance, it can undergo a Claisen rearrangement to form 3-allyl-4-nitrocatechol, which introduces a new point of functionality on the aromatic ring and opens up further synthetic possibilities. google.com

Precursor for Dyes, Pigments, and Specialty Chemicals

While direct examples of commercial dyes and pigments derived from this compound are not prevalent in publicly available literature, its structural motifs suggest a strong potential for such applications. The nitroaromatic portion of the molecule is a common feature in many chromophores, the part of a molecule responsible for its color.

The related compound, p-nitroanisole, is known to be an intermediate in the manufacture of p-anisidine, which is subsequently used to produce various dyes and colorants. This established synthetic pathway for a similar molecule suggests that this compound could be a precursor to a range of substituted anisidine dyes. The allyloxy group could be strategically retained or modified to fine-tune the coloristic properties or to enhance the dye's affinity for specific substrates.

Integration into Continuous Flow Chemistry and Microreactor Systems for Scalable Production

The synthesis and manipulation of nitroaromatic compounds can often be hazardous due to the exothermic nature of nitration reactions and the potential for thermal instability. Continuous flow chemistry and microreactor systems offer significant advantages in managing these risks, and the use of this compound is well-suited to this modern manufacturing approach.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when dealing with energetic materials. The small reaction volumes within microreactors minimize the potential impact of any exothermic events, thereby enhancing the safety of the process. While specific studies detailing the continuous flow synthesis of this compound are not widely reported, the principles of flow chemistry have been successfully applied to the nitration of similar aromatic compounds. These established methodologies could be readily adapted for the production of this compound, enabling a safer, more efficient, and scalable manufacturing process compared to traditional batch methods.

Exploration of its Role in Polymer Science and Functional Materials (e.g., Monomer, Cross-linker)

The allyloxy group in this compound provides a reactive handle for polymerization, opening up possibilities for its use in materials science. This functional group can participate in various polymerization reactions, suggesting that the compound could serve as a monomer or a cross-linking agent to create novel polymers with specific functionalities.

For instance, the allyl group can be polymerized via free-radical or other mechanisms to form a polymer backbone. The pendant methoxy (B1213986) and nitro-substituted benzene (B151609) rings would then impart unique properties to the resulting polymer, such as high refractive index, thermal stability, or specific optical or electronic characteristics. While research specifically focused on the polymerization of this compound is limited, the broader field of polymer chemistry has seen the use of allyloxy-functionalized monomers to create specialized polymers. The incorporation of the nitrobenzene (B124822) motif could lead to materials with interesting non-linear optical properties or other advanced functionalities.

Design of Novel Catalytic Systems or Ligands Incorporating the Allyloxy or Nitrobenzene Motif

The structural features of this compound also lend themselves to the design of novel ligands for catalytic applications. The oxygen atoms of the allyloxy and methoxy groups, as well as the nitro group, can act as coordination sites for metal ions. By modifying the molecule, it could be incorporated into a larger ligand structure, which could then be used to create metal complexes with specific catalytic activities.

The electronic properties of the nitrobenzene ring can influence the electron density at the metal center of such a complex, thereby tuning its reactivity and selectivity in catalytic transformations. The allyl group also offers a site for further functionalization or for anchoring the catalytic complex to a solid support, which can facilitate catalyst recovery and reuse. While the direct use of this compound in this context is still an area for exploration, the fundamental principles of ligand design suggest its potential as a building block for new and innovative catalytic systems.

Future Research Directions and Unexplored Avenues

Development of Novel, More Efficient, and Atom-Economical Synthetic Pathways

The classical synthesis of 3-Allyloxy-4-methoxynitrobenzene likely relies on the Williamson ether synthesis, a reliable but often atom-uneconomical method. researchgate.netfrancis-press.comwikipedia.org Future research should prioritize the development of more sustainable and efficient synthetic routes.

Atom economy , a central principle of green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.comacs.orgntnu.no Modern catalytic approaches offer promising avenues to achieve this. For instance, palladium-catalyzed allylation of 3-hydroxy-4-methoxynitrobenzene could offer a more direct and atom-economical route. The development of ruthenium-catalyzed redox isomerization processes could also be explored to construct the allyloxy moiety in a more efficient manner. acs.org

Furthermore, exploring one-pot cascade reactions could significantly enhance synthetic efficiency by minimizing intermediate isolation and purification steps, thereby reducing solvent waste and energy consumption. organic-chemistry.orgnih.gov The development of such a process for this compound, potentially combining the introduction of the allyloxy group and another functionalization in a single step, would represent a significant advancement.

Investigation of Unconventional Reactivity Patterns and Dearomatization Strategies

The reactivity of this compound is largely unexplored beyond standard aromatic transformations. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and allyloxy groups creates a unique electronic environment that could lead to unconventional reactivity.

A particularly exciting avenue is the investigation of dearomatization strategies . rsc.org The facile dearomatization of nitroaromatic compounds using various reagents has been demonstrated in other systems and could be applied to this compound to generate highly functionalized, three-dimensional structures. nih.govscite.ai For example, cycloaddition reactions with azomethine ylides have been shown to be effective for the dearomatization of other nitroarenes. nih.govscite.ai The presence of the allyloxy group could also be exploited in tandem with dearomatization, for instance, through intramolecular processes.

Advancement of Asymmetric Synthesis and Chiral Induction with Related Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The development of methods for the asymmetric synthesis of derivatives of this compound would open up new possibilities for its application.

The allyloxy group serves as a handle for introducing chirality. For example, asymmetric rsc.orgkuleuven.be- and kuleuven.bekuleuven.be-sigmatropic rearrangements of analogous 3-allyloxy-4H-chromenones have been achieved with high enantioselectivity using chiral N,N'-dioxide complexes. rsc.org Similar strategies could be adapted for this compound. Furthermore, the development of catalytic asymmetric methods for the synthesis of related chiral heterocycles, such as phthalides and allenes, highlights the potential for creating novel chiral structures derived from this scaffold. nih.govrsc.org The design of axially chiral catalysts could also play a significant role in controlling the stereoselectivity of reactions involving this compound. snnu.edu.cn

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms, the application of advanced spectroscopic techniques for in situ reaction monitoring is crucial. Techniques like Raman spectroscopy have proven to be powerful tools for real-time analysis of gas-phase reactions, such as methanol (B129727) synthesis, and could be adapted for monitoring the synthesis of this compound in solution. nih.gov

In situ Raman spectroscopy could provide valuable information on the formation of intermediates and byproducts during the synthesis, allowing for rapid optimization of reaction conditions. rsc.org This is particularly relevant for complex catalytic cycles or cascade reactions where the identification of transient species is key to understanding the reaction pathway. Furthermore, combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction mechanism. nih.gov

Enhanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. nih.gov While some computational studies have been performed on nitrobenzene (B124822) and its simpler derivatives, a detailed computational analysis of this compound is lacking. researchgate.netnih.govrsc.org

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. kuleuven.benih.gov Such studies could predict the most likely sites for electrophilic or nucleophilic attack, elucidate the transition states of potential reactions, and help in the design of catalysts for specific transformations. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or material properties of its derivatives, accelerating the discovery of new applications. researchgate.netnih.gov The integration of computational modeling with experimental work will be essential for the rational design of novel synthetic routes and functional materials based on the this compound scaffold. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-allyloxy-4-methoxynitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of precursor molecules or nucleophilic substitution. For example, nitration of 3-allyloxy-4-methoxybenzene derivatives using a mixture of nitric acid and sulfuric acid at 0–5°C (to control exothermicity) is a common approach . Alternatively, allylation of 4-methoxy-3-nitrobenzene derivatives with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone can yield the target compound. Reaction optimization should include monitoring temperature, solvent polarity, and stoichiometric ratios of reagents. Evidence from similar nitrobenzene derivatives shows that yields >70% are achievable with controlled nitration conditions .

| Reaction Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (nitration) |

| Solvent | Acetone/DCM |

| Catalyst/Base | K₂CO₃ or NaH |

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The allyloxy group (–OCH₂CH=CH₂) shows characteristic signals: a triplet for –CH₂– (δ 4.5–5.0 ppm) and multiplets for the vinyl protons (δ 5.2–6.0 ppm). The methoxy (–OCH₃) group resonates at δ 3.8–4.0 ppm, while aromatic protons adjacent to nitro groups appear downfield (δ 7.5–8.5 ppm) .

- IR : Strong absorption bands for nitro (–NO₂) at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Allyl ether C–O–C stretches appear at ~1250 cm⁻¹ .

- MS : Molecular ion peaks [M+H]⁺ should match the molecular weight (C₁₀H₁₁NO₄: 225.20 g/mol). Fragmentation patterns include loss of allyl (–C₃H₅O) or nitro (–NO₂) groups .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing nitro (–NO₂) group directs electrophiles to the meta position relative to itself, while the methoxy (–OCH₃) group (electron-donating) activates the para position. Computational studies (e.g., DFT calculations) can map electron density distributions and predict regioselectivity. Experimental validation involves competitive reactions with bromine or nitrating agents. For example, bromination under mild conditions (e.g., Br₂/FeBr₃) will preferentially occur at the methoxy-activated site .

Q. How can contradictory spectral data for nitro-methoxybenzene derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. For instance:

- Solvent Polarity : NMR chemical shifts vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with nitro groups .

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts. Compare retention times with standards .

- X-ray Crystallography : Resolve ambiguity in molecular geometry by determining crystal structures, especially for allyloxy conformers .

Q. What strategies optimize the stability of this compound under storage and reaction conditions?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Reaction Stability : Avoid prolonged exposure to strong acids/bases. Use radical inhibitors (e.g., BHT) in free-radical-prone reactions. Monitor decomposition via TLC (hexane/EtOAc, 3:1) .

Data-Driven Research Gaps

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450). Pair with QSAR models correlating substituent electronic parameters (Hammett σ constants) with activity. Validate predictions via in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. What experimental designs address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Conduct systematic solubility studies using UV-Vis spectroscopy. Prepare saturated solutions in DMSO, DMF, and acetonitrile at 25°C. Measure absorbance at λₘₐₓ (~270 nm for nitroaromatics) and compare with calibration curves. Report results with Hansen solubility parameters to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.